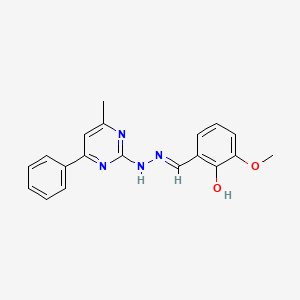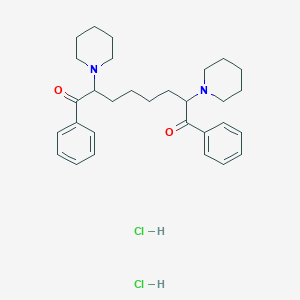![molecular formula C11H15N5O2 B6127223 2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6127223.png)
2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with two methoxy groups at positions 2 and 6, and an amine group at position 4 This amine group is further substituted with a 1-methylimidazol-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Amination: The amine group at position 4 can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Imidazole Moiety: The final step involves the alkylation of the amine group with 1-methylimidazole under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the pyrimidine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biology: It can serve as a probe for studying biological processes, such as enzyme activity or protein-protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of specialty chemicals or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The imidazole moiety can interact with metal ions or other biomolecules, while the pyrimidine core can participate in hydrogen bonding or π-π interactions.
類似化合物との比較
Similar Compounds
2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyridine-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-ol: Similar structure but with a hydroxyl group at position 4 instead of an amine group.
Uniqueness
2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine is unique due to the presence of both the methoxy groups and the imidazole moiety, which confer specific chemical and biological properties
特性
IUPAC Name |
2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-16-5-4-12-9(16)7-13-8-6-10(17-2)15-11(14-8)18-3/h4-6H,7H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEPOJYMFISYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2=CC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B6127147.png)
![diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6127152.png)


![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6127179.png)
![N-benzyl-N-methyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6127180.png)
![2-[1-(4-fluorobenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127184.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(4-methoxyphenyl)acetamide trifluoroacetate](/img/structure/B6127185.png)
![N-cyclobutyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6127197.png)
![4-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide](/img/structure/B6127205.png)
![1,9-DIMETHYL-N-[3-(4-MORPHOLINYL)PROPYL]-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B6127206.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6127207.png)
![4-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6127215.png)
